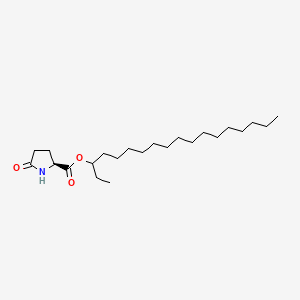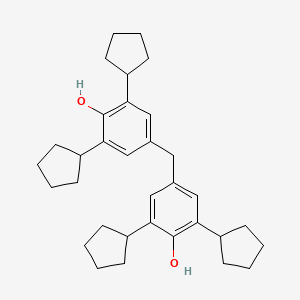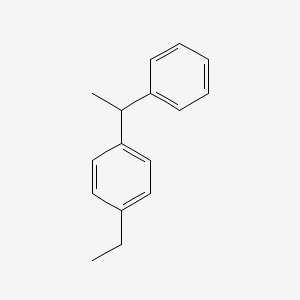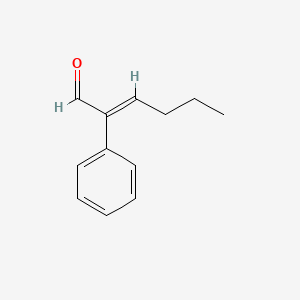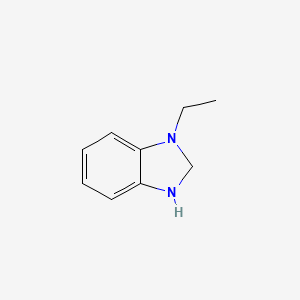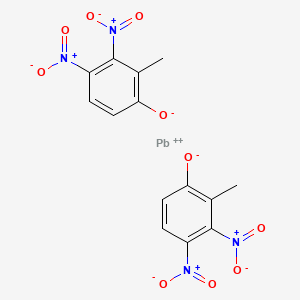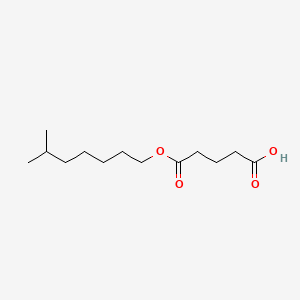
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone is an organic compound with the molecular formula C18H17NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a hydroxy group at the first position and a (3-methoxypropyl)amino group at the fourth position on the anthraquinone core.
Méthodes De Préparation
The synthesis of 1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Amination: The (3-methoxypropyl)amino group is introduced through a nucleophilic substitution reaction. This involves reacting the hydroxylated anthraquinone with 3-methoxypropylamine under controlled conditions, typically in the presence of a catalyst or under reflux conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, contributing to the development of new colorants with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infections.
Industry: It is used in the production of various industrial dyes and pigments, providing vibrant and stable colors for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
DNA Intercalation: The planar structure of the anthraquinone core allows it to intercalate into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects.
Reactive Oxygen Species (ROS) Generation: It can induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.
Comparaison Avec Des Composés Similaires
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone can be compared with other anthraquinone derivatives, such as:
1-Hydroxyanthraquinone: Lacks the (3-methoxypropyl)amino group, resulting in different chemical and biological properties.
4-Aminoanthraquinone: Lacks the hydroxy group, affecting its reactivity and applications.
1,4-Dihydroxyanthraquinone: Contains two hydroxy groups, leading to different oxidation and reduction behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
93982-26-4 |
|---|---|
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
1-hydroxy-4-(3-methoxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO4/c1-23-10-4-9-19-13-7-8-14(20)16-15(13)17(21)11-5-2-3-6-12(11)18(16)22/h2-3,5-8,19-20H,4,9-10H2,1H3 |
Clé InChI |
CTKVYBVRHPGRCA-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


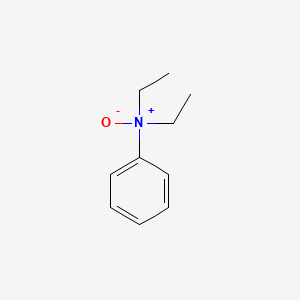
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)


